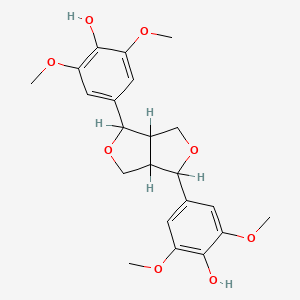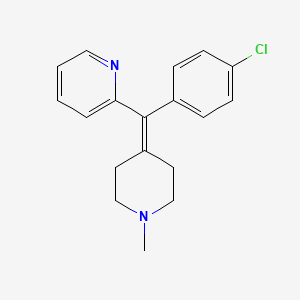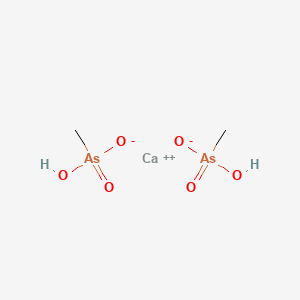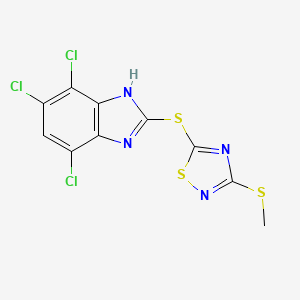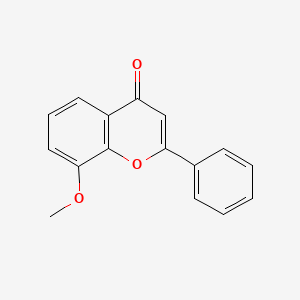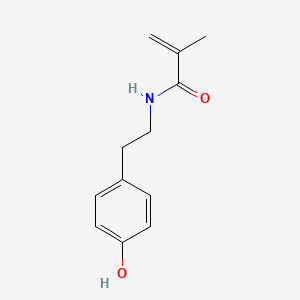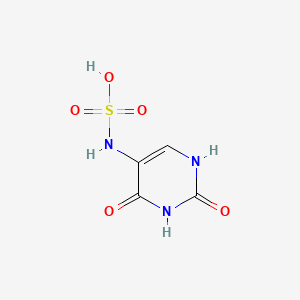
2,4-Dihydroxy-5-pyrimidinylsulfamic acid
説明
2,4-Dihydroxy-5-pyrimidinylsulfamic acid (DHPSA) is a synthetic compound that has been used in a variety of scientific applications. It is a small molecule that is composed of sulfur, oxygen, and nitrogen atoms, and is synthesized in a laboratory setting. DHPSA has been used in a variety of biochemical and physiological experiments and has been found to be both versatile and effective.
科学的研究の応用
Anti-inflammatory Activities of Pyrimidines
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including “2,4-Dihydroxy-5-pyrimidinylsulfamic acid”, have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are usually studied using in vitro and in vivo models of inflammation. The compounds are administered to the models and their effects on various inflammatory mediators are measured .
Results or Outcomes
Many pyrimidines have been found to exhibit potent anti-inflammatory effects. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .
Use of Aptamers in Therapeutics, Diagnostics, and Biosensors
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
Aptamers, which are short single-stranded DNA or RNA oligonucleotides, can recognize and bind to target molecules with extraordinary selectivity and affinity. They have been used in diverse applications, including therapeutics, diagnostics, and biosensors .
Methods of Application or Experimental Procedures
Aptamers are usually generated by an in vitro technique, named systematic evolution of ligands by exponential enrichment (SELEX). In this process, the aptamers are selected from a pool of random oligonucleotides by iterative rounds of selection and amplification .
Results or Outcomes
Many aptamers targeting small molecules, proteins, viruses, cells, or tissues have been generated in recent years. The remarkable ability to recognize such a wide variety of targets is driven by the ability to form a plethora of secondary and tertiary structures .
COX-2 Inhibitors
Summary of the Application
Pyrimidines have been studied for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Some pyrimidines have been found to be more selective COX-2 inhibitors .
Methods of Application or Experimental Procedures
The inhibitory effects of pyrimidines on COX-2 are usually studied using in vitro models. The compounds are administered to the models and their effects on COX-2 activity are measured .
Results or Outcomes
The 4,5-dimethylpyrazole analog was observed to be the strongest COX-2 inhibitor, whereas the 5-aminopyrazole analog was noticed to be the most COX-2 selective .
Synthesis of Dihydropyrimidin-2(1H)-ones and Thiones
Specific Scientific Field
Organic Chemistry
Summary of the Application
Dihydropyrimidin-2(1H)-ones/thiones (DHPMs), one of the most important heterocyclic compounds, exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities .
Methods of Application or Experimental Procedures
Various synthetic protocols for the synthesis of DHPMs have been disclosed. The first synthesis of DHPMs was reported by Biginelli via a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .
Results or Outcomes
Recently, several synthetic methods for the preparation of DHPMs have been reported using various catalysts such as Lewis acids and silica-supported solid acids .
Synthesis of New Pyrimidine-Containing Compounds
Summary of the Application
New pyrimidine-containing compounds, specifically 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, have been synthesized .
Methods of Application or Experimental Procedures
The synthesis of these new pyrimidine-containing compounds involves various chemical reactions, including condensation .
Results or Outcomes
The synthesized pyrimidine-containing compounds could potentially have various applications in the field of medicinal chemistry .
Pyrimidines as Antioxidants
Summary of the Application
Pyrimidines, including “2,4-Dihydroxy-5-pyrimidinylsulfamic acid”, have been studied for their antioxidant effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The antioxidant effects of pyrimidines are usually studied using in vitro models. The compounds are administered to the models and their effects on various inflammatory mediators are measured .
Results or Outcomes
Many pyrimidines have been found to exhibit potent antioxidant effects. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .
特性
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O5S/c8-3-2(7-13(10,11)12)1-5-4(9)6-3/h1,7H,(H,10,11,12)(H2,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMMIWUJLCXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202725 | |
| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
CAS RN |
5435-16-5 | |
| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC20117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



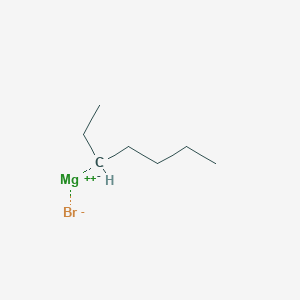

![1-[Bis(decyloxy)methoxy]decane](/img/structure/B1614446.png)
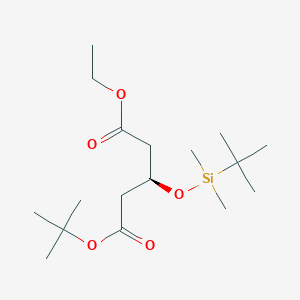
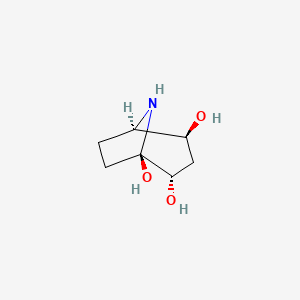
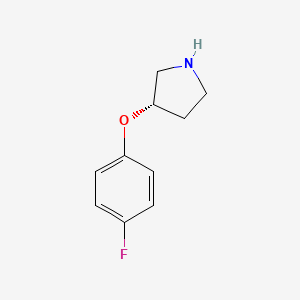
![4-Methyl-2-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B1614453.png)

